

Application Notes and Protocols: Biotin-PEG3-Azide for In Situ Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Biotin-PEG3-Azide	
Cat. No.:	B606140	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ click chemistry is a powerful target-guided synthesis strategy where a biological target, such as an enzyme or protein, acts as a template to catalyze the formation of its own high-affinity ligand from a pool of smaller, reactive fragments.[1] This approach accelerates the discovery of potent and selective inhibitors and probes by ensuring that only the fragment combinations that bind optimally in the target's active site are "clicked" together.[1][2] The most common reaction employed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][4]

Biotin-PEG3-Azide is a versatile and indispensable reagent in this field. It incorporates three key functional elements:

- Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, enabling robust detection, enrichment, and quantification of "clicked" products.
- PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding of the biotin tag to streptavidin.
- Azide Group: A reactive moiety that specifically and efficiently couples with terminal alkyne groups via click chemistry.

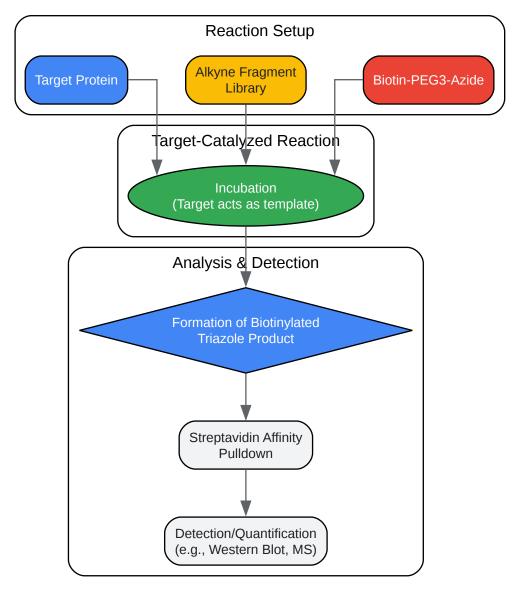
These features make **Biotin-PEG3-Azide** an ideal tool for identifying and validating new drug targets, screening for novel inhibitors, and labeling biomolecules for downstream analysis.

Core Applications

- Target-Guided Synthesis of Inhibitors: In situ click chemistry allows the target enzyme to select its best-fitting ligands from a library of azide and alkyne fragments, assembling a potent inhibitor directly within the active site. Biotin-PEG3-Azide serves as a universal azide-containing fragment for screening against various alkyne-modified molecules.
- Protein Profiling and Target Identification: It is used to covalently label proteins that have been metabolically or chemically tagged with an alkyne group. The subsequent biotin tag allows for the isolation of these proteins from complex lysates using streptavidin affinity chromatography for identification by mass spectrometry.
- Biomolecule Labeling: This reagent enables the efficient biotinylation of various alkynecontaining biomolecules, including proteins, DNA, and oligonucleotides, for purification or detection purposes.
- PROTAC Development: Biotin-PEG3-Azide can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.

Data Presentation: Reagent Properties and Reaction Conditions

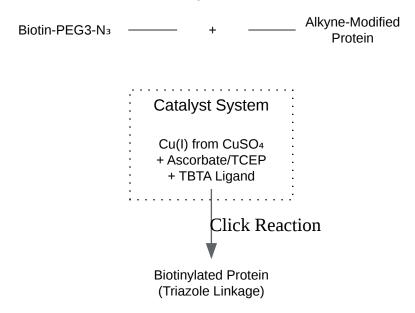
The following tables summarize the key properties of **Biotin-PEG3-Azide** and typical conditions for its use in click chemistry reactions.


Property	Value	Reference
Molecular Weight	444.55 g/mol	
Chemical Formula	C18H32N6O5S	-
Purity	≥95% (HPLC)	-
Appearance	White to grey amorphous solid	-
Solubility	DMSO (≥10 mg/mL), Water (100 mM), DMF	
Storage	Store at -20°C, desiccated.	-
CAS Number	875770-34-6	-

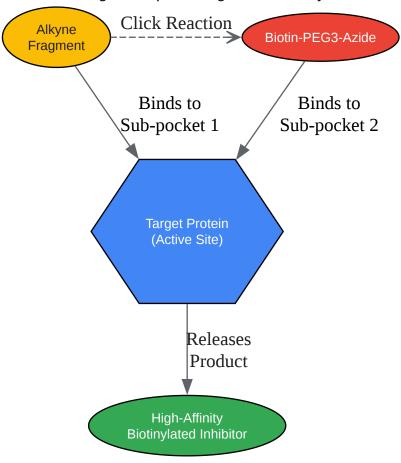
Typical CuAAC Reaction Parameters	Concentration / Condition	Reference
Biotin-PEG3-Azide	25 - 500 μΜ	_
Alkyne-modified Biomolecule	1 - 100 μΜ	
Copper(II) Sulfate (CuSO4)	1 mM	
Copper(I)-stabilizing Ligand (e.g., TBTA)	100 μΜ	
Reducing Agent (e.g., TCEP, Ascorbic Acid)	1 mM	
Solvent	Aqueous buffer (e.g., PBS), DMSO/tert-butanol	_
Temperature	Room Temperature	_
Reaction Time	1 hour to overnight	_

Mandatory Visualizations

In Situ Click Chemistry Workflow



Click to download full resolution via product page


Caption: Workflow for target-guided synthesis using in situ click chemistry.

CuAAC Biotinylation Reaction

Target-Templated Ligand Assembly

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In situ click chemistry: from small molecule discovery to synthetic antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Click chemistry Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Biotin-PEG3-Azide for In Situ Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606140#using-biotin-peg3-azide-for-in-situ-click-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com